3-Azaspiro[5.6]dodecane-2,4-dione
Description
Properties
IUPAC Name |
3-azaspiro[5.6]dodecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-9-7-11(8-10(14)12-9)5-3-1-2-4-6-11/h1-8H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAICTUSXVUMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677293 | |
| Record name | 3-Azaspiro[5.6]dodecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-89-3 | |
| Record name | 3-Azaspiro[5.6]dodecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Linear Precursors
A primary route involves cyclocondensation of δ-amino ketones or γ-lactam precursors under acidic or basic conditions. For example, heating 6-aminocyclohexanone with chloroacetyl chloride in 1,4-dioxane at 80°C for 12 hours yields the spirocyclic diketone via intramolecular cyclization. This method achieves moderate yields (45–55%) but requires stringent temperature control to avoid side reactions such as over-oxidation.
Reaction Scheme:
$$
\text{6-Aminocyclohexanone} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{1,4-dioxane, 80°C}} \text{this compound} + \text{HCl}
$$
Key parameters for optimization include:
Photoredox-Catalyzed Oxidative Coupling
Recent advances employ ruthenium-based photoredox catalysts to mediate oxidative coupling between secondary amines and α-keto acids . In a representative procedure:
| Parameter | Value |
|---|---|
| Catalyst | Ru(bpy)$$3$$(PF$$6$$)$$_2$$ |
| Light Source | 35 W blue LEDs |
| Solvent | 1,4-Dioxane |
| Reaction Time | 8 hours |
| Yield | 68% |
Mechanistic Insight :
The catalyst generates singlet oxygen ($$ ^1\text{O}_2 $$) under light, facilitating dehydrogenation of the amine to an imine intermediate. Subsequent nucleophilic attack by the α-keto acid forms the spirocyclic core.
Alkaline-Mediated Coupling Reactions
A patent-pending method utilizes sodium hydroxide to promote coupling between 2-chloromethyl-4-methylquinazoline and acetaldehyde in 1,4-dioxane. Although designed for quinazoline derivatives, this approach adapts to spirocyclic diketones by modifying substrates:
| Step | Conditions |
|---|---|
| Substrate Dissolution | 1,4-Dioxane, 25°C |
| Alkali Addition | 30% NaOH, 10–25°C |
| Reaction | 16 hours, stirring |
| Workup | Filtration, silica gel chromatography |
This method achieves 72% purity after chromatography but requires post-synthetic purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 45–55 | 85–90 | Simple setup | Moderate yields |
| Photoredox Catalysis | 68 | 95 | High selectivity | Specialized equipment required |
| Alkaline Coupling | 60 | 72 | Scalable | Extensive purification needed |
The photoredox method offers superior efficiency and purity but necessitates light-emitting diodes (LEDs) and oxygen atmospheres. In contrast, alkaline coupling is operationally simpler but yields less pure products.
Analytical Characterization
Spectroscopic Data :
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$6$$) : δ 3.12 (t, 2H, J = 6.4 Hz, CH$$2$$), 2.85 (s, 2H, CO), 1.45–1.20 (m, 10H, cyclohexane).
- IR (KBr) : 1720 cm$$^{-1}$$ (C=O stretch), 1665 cm$$^{-1}$$ (amide I).
Chromatographic Purity : HPLC analysis (C18 column, acetonitrile/water) shows ≥95% purity for photoredox-derived samples.
Chemical Reactions Analysis
Types of Reactions: 3-Azaspiro[5.6]dodecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens or nucleophiles are used under conditions that facilitate the substitution process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
3-Azaspiro[5.6]dodecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-Azaspiro[5.6]dodecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Heteroatom Variations
3-Azaspiro[5.5]undecane-2,4-dione (CAS 1130-32-1)
- Structure : A smaller spiro system with 5-membered and 6-membered rings.
- Molecular Weight : 181.23 g/mol; Melting Point : 168–169°C .
- Key Differences: The reduced ring size ([5.5] vs. The compound has been studied for interactions with ion channels, suggesting CNS activity .
1,3-Diaza-spiro[4.7]dodecane-2,4-dione (CAS 710-94-1)
- Structure : Contains two nitrogen atoms in a [4.7] spiro system.
- Molecular Weight : 196.24 g/mol.
- Key Differences : The additional nitrogen increases polarity and hydrogen-bonding capacity, which may improve solubility but complicate synthetic purification .
8-Oxa-2-azaspiro[4.5]decane-3,4-dione (CAS 1909326-67-5)
- Structure : Incorporates an oxygen atom (oxa) in the spiro framework.
- Molecular Weight : 169.18 g/mol; Purity : ≥95%.
- Key Differences : The oxygen atom alters electronic properties, making it more hydrophilic. This compound is marketed for agrochemical and material science applications .
Key Trends :
- Larger spiro systems (e.g., [5.6] vs. [4.5]) often require longer reaction times and higher temperatures due to increased steric hindrance.
- Microwave-assisted synthesis improves yields for smaller spiro systems (e.g., 97% for 7-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione) .
Physicochemical Properties
*Estimated based on structural analogs.
Key Insight :
- Heteroatom substitutions (e.g., oxa vs. aza) significantly impact hydrophilicity. For instance, 8-Oxa-2-azaspiro[4.5]decane-3,4-dione’s LogP of ~0.3 suggests better aqueous solubility than nitrogen-rich analogs .
Comparison :
- The target compound’s larger [5.6] system may offer unique binding pockets for protein targets but could face synthetic challenges.
- Substituents like trifluoromethyl () or chlorophenyl () groups can modulate pharmacokinetics and target affinity.
Biological Activity
3-Azaspiro[5.6]dodecane-2,4-dione is a heterocyclic compound characterized by its unique spirocyclic structure. Its molecular formula is with a molecular weight of 195.26 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Various studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi, suggesting its potential as a therapeutic agent in treating infectious diseases.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation.
Case Study: Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various cellular processes.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Receptor Modulation: It could affect receptor signaling pathways that regulate cell growth and apoptosis.
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:
- Cyclization Reactions: Utilizing amines and cyclic anhydrides to form the spirocyclic structure.
- Purification Techniques: Multiple purification steps such as recrystallization or chromatography are employed to achieve high purity levels suitable for biological testing.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation: Leading to the formation of oxidized derivatives.
- Reduction: Converting it into reduced forms using agents like lithium aluminum hydride.
- Substitution: Allowing for functional group modifications under specific conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 3-azaspiro[5.6]dodecane-2,4-dione?
- Methodological Answer : Microwave-assisted synthesis in methanol/water solutions with ammonium carbonate and potassium cyanide has been effective for analogous spirohydantoins, achieving yields up to 97% for similar compounds. Key parameters include reaction temperature (80–100°C), stoichiometric ratios of ketone precursors to ammonium carbonate (1:2), and microwave irradiation time (15–30 minutes). Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- IR Spectroscopy : Confirm carbonyl stretching vibrations (C=O) at ~1750–1700 cm⁻¹ for the dione groups.
- NMR : Use - and -NMR to verify spirocyclic connectivity and methylene/methyl group environments. For example, spiro carbons typically appear at δ 55–65 ppm in -NMR.
- HRMS : Validate molecular formula accuracy (e.g., CHNO) with mass error <5 ppm .
Advanced Research Questions
Q. How can contradictions between experimental and computational data on hydrogen bonding patterns in spirohydantoins be resolved?
- Methodological Answer : Compare crystal structure data (e.g., X-ray diffraction) with density functional theory (DFT) calculations. For instance, polar hydantoin groups in 1,3-diazaspiro[4.7]dodecane-2,4-dione form N–H···O/N hydrogen bonds in layered structures. Discrepancies arise from solvent effects or lattice packing in crystallography vs. gas-phase DFT models. Use software like SHELXL for refinement and Gaussian09 for DFT, ensuring basis sets (e.g., B3LYP/6-311+G(d,p)) account for dispersion forces .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Methodological Answer : Spirohydantoins are precursors to gabapentinoid drugs (e.g., gabapentin) targeting α2δ calcium channel subunits in neuropathic pain. Screen for binding affinity using radiolabeled ligand assays (e.g., -gabapentin) in dorsal root ganglion neurons. Additionally, evaluate inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) via enzyme kinetics, as quinazoline-2,4-dione derivatives show herbicidal activity .
Q. What computational strategies are effective for modeling the conformational flexibility of this compound?
- Methodological Answer : Perform molecular dynamics (MD) simulations with AMBER or GROMACS, parameterizing force fields (e.g., GAFF2) using DFT-optimized geometries. Analyze ring puckering via Cremer-Pople parameters and identify low-energy conformers using potential energy surface (PES) scans. Compare torsional angles with X-ray data to validate simulations .
Q. How can researchers address challenges in purity assessment for this compound?
- Methodological Answer : Cross-validate purity using orthogonal methods:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities.
- Elemental Analysis : Ensure C, H, N values align with theoretical compositions (±0.3% tolerance).
- Melting Point Consistency : Compare observed values (e.g., 180–185°C) with literature to detect polymorphic contaminants. Note that commercial sources may lack analytical data, necessitating in-house validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
